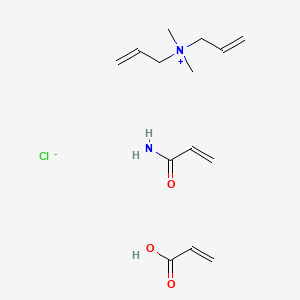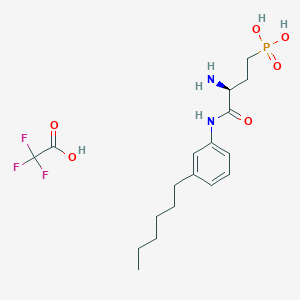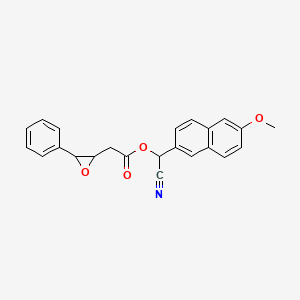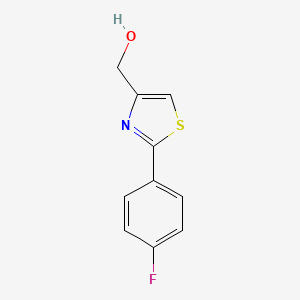
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of 3-chloropropanediols (3-MCPD) It is characterized by the presence of palmitoyl and oleoyl fatty acid chains attached to a chloropropanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropanediol with palmitic acid and oleic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of palmitic acid and oleic acid derivatives.
Reduction: Formation of 2-palmitoyl-1-oleoyl-3-propanediol.
Substitution: Formation of 2-palmitoyl-1-oleoyl-3-hydroxypropanediol or 2-palmitoyl-1-oleoyl-3-aminopropanediol.
Scientific Research Applications
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its interaction with cellular lipid metabolism pathways. The compound can be incorporated into cellular membranes, affecting their fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of various lipids .
Comparison with Similar Compounds
- rac-1-Palmitoyl-2-oleoyl-3-chloropropanediol
- rac-1,2-Bis-palmitoyl-3-chloropropanediol
- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
Comparison: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl chains attached to the chloropropanediol backbone. This unique structure imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, rac-1-Palmitoyl-2-oleoyl-3-chloropropanediol has a different positional isomerism, which can lead to variations in its reactivity and interactions with biological systems .
Properties
CAS No. |
1429655-90-2 |
|---|---|
Molecular Formula |
C37H69ClO4 |
Molecular Weight |
613.405 |
IUPAC Name |
(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI Key |
RMBOEEVDXVEBFI-ZCXUNETKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Synonyms |
rac-1-Oleoyl-2-palmitoyl-3-chloropropanediol; (9Z)-3-Chloro-2-[(1-oxohexadecyl)oxy]propyl Ester 9-Octadecenoic Acid; 3-Chloro-2-(palmitoyloxy)propyl Oleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B570600.png)
![4,7-Dihydro-4-oxo-2-[(triphenylmethyl)amino]-3H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde](/img/structure/B570602.png)
![4-Hydroxy-2-(tritylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B570603.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
